REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:4]=1[C:5]#[N:6].[Cl-].[NH4+]>CO>[C:5]([C:4]1[CH:7]=[C:8]([CH:9]=[CH:10][C:3]=1[O:2][CH3:1])[NH2:11])#[N:6] |f:1.2|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
reduced iron
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was poured into water
|
Type
|
CUSTOM
|
Details
|
The resultant precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |